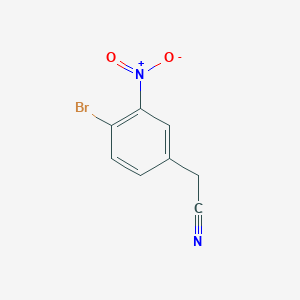

2-(4-Bromo-3-nitrophenyl)acetonitrile

CAS No.:

Cat. No.: VC17549840

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrN2O2 |

|---|---|

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 2-(4-bromo-3-nitrophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2 |

| Standard InChI Key | UGPBJGWBPLUSLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CC#N)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(4-Bromo-3-nitrophenyl)acetonitrile (C₈H₅BrN₂O₂) comprises a benzene ring substituted with bromine at the para position (C4), a nitro group at the meta position (C3), and an acetonitrile moiety at the ortho position (C2). Its IUPAC name, 2-(4-bromo-3-nitrophenyl)acetonitrile, reflects this substitution pattern. The molecular weight is 241.04 g/mol, with an exact mass of 239.95344 Da .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrN₂O₂ | |

| Molecular Weight | 241.04 g/mol | |

| XLogP3 (Partition Coefficient) | 2.3 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 1 |

The SMILES notation C1=C(C(=CC(=C1)[N+](=O)[O-])Br)CC#N encodes its structure, while the InChIKey GLXYIJPBMWDLPX-UHFFFAOYSA-N provides a unique identifier .

Crystallographic and Conformational Insights

Although no crystal structure data exists for 2-(4-bromo-3-nitrophenyl)acetonitrile, related bromonitroaromatic compounds exhibit planar benzene rings with dihedral angles between substituents. For example, 4-bromo-N-(2-nitrophenyl)benzamide shows dihedral angles of 16.78°–18.87° between its aromatic rings . Such data suggest that steric and electronic interactions between the bromine, nitro, and nitrile groups likely influence the compound’s conformation and reactivity.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 2-(4-bromo-3-nitrophenyl)acetonitrile may follow methodologies analogous to those used for 2-(2-bromo-4-nitrophenyl)acetonitrile (CAS 543683-48-3) . A representative protocol involves:

-

Nucleophilic Aromatic Substitution: Reacting 2-bromo-1-fluoro-3-nitrobenzene with ethyl cyanoacetate in the presence of sodium hydride (NaH) in 1,4-dioxane.

-

Acid Hydrolysis: Treating the intermediate with hydrochloric acid to yield the nitrile .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | NaH, 1,4-dioxane, 0°C → RT, 16 h | Ethyl 2-(bromonitrophenyl)cyanoacetate |

| Hydrolysis | 37% HCl, reflux, 24 h | 2-(4-Bromo-3-nitrophenyl)acetonitrile |

Mechanistic Considerations

The nitro group’s electron-withdrawing effect activates the benzene ring for electrophilic substitution, while bromine’s steric bulk directs incoming nucleophiles to specific positions. In the proposed pathway, the cyanoacetate anion attacks the electron-deficient aromatic ring, displacing fluoride and forming a carbon-carbon bond. Subsequent hydrolysis eliminates the ester group, yielding the nitrile .

Physicochemical and Computational Properties

Solubility and Stability

Computational models predict moderate lipophilicity (XLogP3 = 2.3), suggesting solubility in organic solvents like dichloromethane or ethyl acetate. The nitro and bromine groups may confer sensitivity to light and heat, necessitating storage under inert conditions .

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume